REACTION_SMILES
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[CH3:15][N+:16]1([O-:17])[CH2:18][CH2:20][O:19][CH2:21][CH2:22]1.[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]=[CH:10][C:11](=[O:12])[O:13][CH3:14])[cH:7][cH:8]1.[CH3:23][C:24]([OH:25])([CH3:26])[CH3:27].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[OH2:28]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([CH:10]([C:11](=[O:12])[O:13][CH3:14])[OH:28])[OH:19])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C=Cc1ccc(OC)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COC(=O)C(O)C(O)c1ccc(OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |